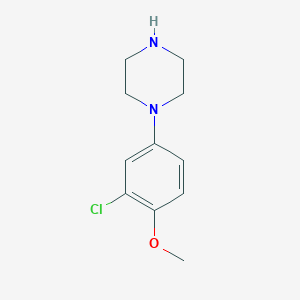

1-(3-Chloro-4-methoxyphenyl)piperazine

Description

1-(3-Chloro-4-methoxyphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a piperazine ring linked to a phenyl group substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This structural configuration places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, particularly as ligands for serotonin (5-HT) receptors .

For example, 1-(2-methoxyphenyl)piperazine derivatives are prepared using reductive amination or alkylation of piperazine intermediates (e.g., reacting 1-(2-methoxyphenyl)piperazine with halogenated alkanes or carbonyl compounds) . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring may influence the compound’s electronic properties, solubility, and receptor-binding affinity compared to simpler analogs .

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

BZGRBQVSAKNXLC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of arylpiperazines are highly sensitive to substituent positions and types. Below is a comparison of key analogs:

Key Observations:

Pharmacological and Metabolic Differences

Receptor Activity

- mCPP : Acts as a 5-HT1B/2C agonist, reducing locomotor activity in rats via serotonergic pathways. Its effects are reversed by 5-HT antagonists like metergoline .

- TFMPP : Shares 5-HT1B/2C agonist properties but exhibits stronger stimulant effects when combined with benzylpiperazines (e.g., BZP) .

- 1-(2-Methoxyphenyl)piperazine : Displays variable effects on SND, suggesting context-dependent modulation of sympathetic activity .

The target compound’s dual substitution may mitigate the extreme behavioral effects seen in mCPP or TFMPP, possibly due to altered receptor subtype selectivity.

Metabolism

- mCPP : Metabolized via aromatic hydroxylation and piperazine ring degradation, yielding hydroxylated metabolites and 3-chloroaniline derivatives. Glucuronidation/sulfation and acetylation are major detoxification pathways .

- Target Compound : The 4-methoxy group may slow oxidative metabolism compared to mCPP, while the 3-Cl substituent could direct hydroxylation to the 2- or 5-position, altering metabolite profiles.

Toxicity and Abuse Potential

- mCPP : Associated with serotonin syndrome in high doses; detected in adulterated recreational drugs .

- TFMPP/4-MeOPP: Classified as designer drugs due to stimulant/hallucinogenic effects; regulated in multiple jurisdictions .

- Target Compound: No direct abuse data, but structural similarity to regulated arylpiperazines warrants caution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.